molecular formula C14H13Cl2NO B2366500 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232788-20-3

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2366500
CAS No.: 1232788-20-3
M. Wt: 282.16
InChI Key: OPBIQUAPDHBSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is an organic compound that belongs to the class of chlorinated phenols. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenol ring, along with an amino-methyl group linking another chlorinated phenyl ring. It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol typically involves the following steps:

    Nitration: The starting material, 4-chloro-3-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Aminomethylation: The amino group is then reacted with formaldehyde to introduce the aminomethyl group.

    Chlorination: Finally, the compound is chlorinated to introduce the second chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenols.

    Substitution: Phenols with substituted functional groups.

Scientific Research Applications

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, affecting their activity. The chlorine atoms and the aminomethyl group can also interact with various biological pathways, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the aminomethyl group.

    4-Chloro-3-methylphenol: Similar structure but lacks the second chlorine atom and the aminomethyl group.

    2-Chloro-4-methylphenol: Similar structure but with different positions of the chlorine and methyl groups.

Uniqueness

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is unique due to the presence of both the aminomethyl group and the two chlorine atoms, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBIQUAPDHBSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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